![molecular formula C10H18N2S B2492915 4-(2,2-Dimethylthiomorpholin-4-yl)butanenitrile CAS No. 1596915-86-4](/img/structure/B2492915.png)
4-(2,2-Dimethylthiomorpholin-4-yl)butanenitrile
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Overview
Description
Synthesis Analysis
The synthesis of complex organic molecules often involves multistep reactions, starting from simpler precursors. While specific details on the synthesis of "4-(2,2-Dimethylthiomorpholin-4-yl)butanenitrile" are scarce, related compounds such as 1,4-bis(4-hydroxy-2-oxo-1,2-dihydroquinolin-6-yloxy)butanes and dimethyl 1-(2-chloroquinolin-3-yl)-2,2-dicyanoethylphosphonate highlight the versatility and complexity of organic synthesis techniques. These processes may involve condensation, cyclization, and substitution reactions, which are common in the synthesis of nitrogen-containing heterocycles (Klásek, Kafka, & Kappe, 1995); (Pokalwar, 2020).
Molecular Structure Analysis
The molecular structure of organic compounds is crucial for understanding their reactivity and properties. Studies on compounds such as 4-(furan-2-ylmethyl)-1-(thiomorpholinomethyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one provide insights into the complex interactions within molecules, including hydrogen bonding and molecular packing, which can be inferred for the subject compound (Sun et al., 2021).
Chemical Reactions and Properties
Chemical reactions involving compounds with similar functional groups to "4-(2,2-Dimethylthiomorpholin-4-yl)butanenitrile" highlight the reactivity of nitriles and thiomorpholines. For example, the synthesis and reactivity of dimorpholino derivatives demonstrate the potential for complex transformations, which can be applied to the study of related nitrile compounds (Mugnoli et al., 1980).
Physical Properties Analysis
The physical properties of organic compounds, such as solubility, melting point, and crystalline structure, are often determined by their molecular structure. While specific data for "4-(2,2-Dimethylthiomorpholin-4-yl)butanenitrile" may not be available, analogous studies offer insights. For instance, the crystal structure analysis of related compounds provides valuable information on molecular conformations and intermolecular interactions, which are critical for understanding physical properties (Kawano et al., 1992).
Scientific Research Applications
Chemical Synthesis and Drug Development
A study highlights the synthesis of new hybrid compounds, including molecules that incorporate fragments of known antiepileptic drugs, showcasing the potential of 4-(2,2-Dimethylthiomorpholin-4-yl)butanenitrile in the development of new pharmaceutical agents with broad spectra of activity in preclinical seizure models (Kamiński et al., 2015).
Pharmacokinetics and Metabolism
A comprehensive investigation into the disposition and metabolism of 2,2′-dimorpholinodiethyl ether (DMDEE) in rats and mice elucidated the extensive urinary excretion and significant tissue distribution of this compound, highlighting its potential implications in pharmacokinetics and toxicology studies (Waidyanatha et al., 2020).
Tumorigenesis and Carcinogenicity Studies
Research on the effects of dimethylarsenics on pulmonary tumorigenesis initiated by 4-nitroquinoline 1-oxide in mice revealed the promotion and progression of the tumorigenic process, shedding light on the potential carcinogenic properties of compounds related to 4-(2,2-Dimethylthiomorpholin-4-yl)butanenitrile (Yamanaka et al., 1996).
The study provides insight into how modifications in the molecular structure of nitrosomorpholines, like 2,6-dimethylnitrosomopholine, can markedly alter tumorigenicity, highlighting the importance of understanding the structural factors and reactivity in the development of carcinogenic compounds (Lijinsky & Taylor, 1975).
Chemical and Biological Studies
Studies on various analgetic-antipyretic compounds, including those with morpholino groups, provide valuable information about the analgetic and antipyretic activities of these compounds, potentially guiding further research in medical and chemical sciences (Weaver & Abreu, 1960).
Safety and Hazards
The compound is labeled with the signal word “Danger” and is associated with the GHS (Globally Harmonized System) pictograms GHS05 and GHS07 . Hazard statements include H302, H312, H315, H318, H332, and H335 . These codes correspond to various hazards such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye damage (H318), harmful if inhaled (H332), and may cause respiratory irritation (H335) .
properties
IUPAC Name |
4-(2,2-dimethylthiomorpholin-4-yl)butanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2S/c1-10(2)9-12(7-8-13-10)6-4-3-5-11/h3-4,6-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQLBTHMTWFILDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCS1)CCCC#N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,2-Dimethylthiomorpholin-4-yl)butanenitrile | |
CAS RN |
1596915-86-4 |
Source
|
Record name | 4-(2,2-dimethylthiomorpholin-4-yl)butanenitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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